molecular formula C9H8ClN3S B1608420 5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 39181-49-2

5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No. B1608420
CAS RN: 39181-49-2
M. Wt: 225.7 g/mol
InChI Key: JYCFJJIHQAFOMS-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine, commonly known as CTMTA, is an organic compound that belongs to the class of thiadiazoles. It is a synthetic compound that is used in various scientific research applications, such as in the synthesis of other compounds, and as a reagent in laboratory experiments. CTMTA has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Antimicrobial and Antiviral Activities

  • Synthesis of derivatives from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has shown moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
  • New 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized, demonstrating anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Corrosion Inhibition

Insecticidal Activity

  • Synthesized 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives have been evaluated for insecticidal activity against cotton leafworm (Spodoptera littoralis), with some derivatives showing remarkable results (Ismail, Madkour, Salem, Mohamed, & Aly, 2021).

Potential Applications in NLO Materials

  • The structural and electronic properties of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been analyzed, showing promising attributes for NLO material applications. The compound displayed significant hyperpolarizability, suggesting its utility in designing new NLO materials (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).

properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCFJJIHQAFOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394852
Record name 5-[(3-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine

CAS RN

39181-49-2
Record name 5-[(3-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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